2-chloro-6-(trifluoromethyl)benzoic Acid
Overview
Description
2-Chloro-6-(trifluoromethyl)benzoic acid (2-CF3-BZA), also known as trifluoromethylchlorobenzoic acid, is a fluorinated carboxylic acid used in organic synthesis and as a reagent in various scientific applications. It is a colorless solid that is soluble in organic solvents, but insoluble in water. 2-CF3-BZA is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various reactions and as a reagent in analytical chemistry.
Scientific Research Applications
Agrochemical Industry
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods : The major use of TFMP derivatives is in the protection of crops from pests . The specific methods of application or experimental procedures were not detailed in the source.
- Results : The use of TFMP derivatives has led to effective crop protection from pests .
Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Results : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments .
Synthesis of 1,3,4-Oxadiazole Derivatives
- Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” is used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .
- Results : The synthesis of 1,3,4-oxadiazole derivatives was successful .
Investigation of Ligand Binding with Chaperones
- Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” is used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC .
- Methods : The investigation was conducted using surface plasmon resonance and 1 HNMR spectroscopy .
- Results : The binding of 2-pyridinone and amino acid derivative with chaperones PapD and FimC was successfully investigated .
Double Decarboxylative Coupling Reactions
- Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” might be used in double decarboxylative coupling reactions .
- Methods : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention .
- Results : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
Organic Intermediate in Synthesis
- Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” is used as an organic intermediate in synthesis .
- Results : The use of “2-chloro-6-(trifluoromethyl)benzoic Acid” as an organic intermediate has facilitated various chemical syntheses .
Pharmaceutical Intermediate
- Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” is also used as a pharmaceutical intermediate .
- Results : The use of “2-chloro-6-(trifluoromethyl)benzoic Acid” as a pharmaceutical intermediate has contributed to the development of various pharmaceutical products .
Substituent Effects on Acidity
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWGZCNPFKBCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456229 | |
Record name | 2-chloro-6-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(trifluoromethyl)benzoic Acid | |
CAS RN |
2376-00-3 | |
Record name | 2-chloro-6-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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